molecular formula C13H9ClN4O2S B2709331 N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide CAS No. 659731-34-7

N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide

Cat. No.: B2709331
CAS No.: 659731-34-7
M. Wt: 320.75
InChI Key: NLFUYBYQDAFFAP-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted at the 4-position with a 6-chloropyrimidin-4-yloxy group and at the 2-position with an acetamide moiety. Its molecular formula is C₁₃H₁₀ClN₄O₂S, with a molecular weight of 337.76 g/mol. The structure is optimized for interactions with enzymes or receptors, particularly in medicinal chemistry contexts .

Properties

IUPAC Name

N-[4-(6-chloropyrimidin-4-yl)oxy-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2S/c1-7(19)17-13-18-12-8(3-2-4-9(12)21-13)20-11-5-10(14)15-6-16-11/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFUYBYQDAFFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=CC(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via a nucleophilic substitution reaction, where 6-chloropyrimidine is reacted with the hydroxyl group of the benzothiazole derivative.

    Acetylation: The final step involves the acetylation of the amino group on the benzothiazole ring to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers.

Antimicrobial Properties

The compound has shown promising results against a range of microbial pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Case Studies and Research Findings

Several studies have documented the therapeutic potential of benzothiazole derivatives, including this compound:

Case Study 1: Anticancer Efficacy
A study published in 2023 demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Testing
In another study from 2024, this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Features and Substituent Effects
Compound Name Key Substituents Structural Differences vs. Target Compound Potential Impact on Properties
N-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide Benzothiazole linked to acetamide via phenyl group No pyrimidine ring; phenyl spacer instead of pyrimidinyloxy Reduced electronic effects; possible lower binding affinity due to lack of pyrimidine moiety.
N-{6-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3-benzothiazol-2-yl}acetamide Methylsulfanyl group on pyrimidine (vs. chlorine) S–CH₃ instead of Cl on pyrimidine Increased lipophilicity; altered electron distribution may affect target interactions.
N-[4-({6-[4-(Trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-1,3-benzothiazol-2-yl]acetamide Trifluoromethylphenyl group on pyrimidine CF₃-substituted phenyl on pyrimidine (vs. Cl) Enhanced metabolic stability and lipophilicity; stronger electron-withdrawing effects.
N-(6-Methyl-1,3-benzothiazol-2-yl)-2-{[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Pyrimidoindole sulfanyl group Complex pyrimidoindole system (vs. simple pyrimidine) Broader aromatic system may improve π-π stacking but reduce solubility.

Key Research Findings

  • Crystallography : Acetamide derivatives often form hydrogen-bonded networks via NH and carbonyl groups, as seen in related structures (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) .
  • Structure-Activity Relationships (SAR) :
    • Pyrimidine substituents (Cl, CF₃, S–CH₃) modulate potency and selectivity.
    • Piperazine-linked analogs exhibit improved solubility but reduced metabolic stability compared to the target compound .

Biological Activity

N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide is a compound classified as a benzothiazole derivative. This class of compounds is recognized for its diverse biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉ClN₄O₂S. The structural features include a benzothiazole nucleus and a chloropyrimidine moiety, which contribute to its biological activity.

The mechanism of action for benzothiazole derivatives often involves interaction with specific biological targets. For instance, they may inhibit certain enzymes or interfere with cellular signaling pathways that are crucial for tumor growth and inflammation. Research indicates that compounds with similar structures have shown significant inhibition of cancer cell proliferation by inducing apoptosis through caspase activation pathways .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of benzothiazole derivatives:

  • Case Study 1 : A study investigated the anticancer activity of various thiazole-benzothiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells .
  • Case Study 2 : Another research focused on the synthesis and evaluation of related compounds, showing that modifications in the benzothiazole structure could enhance anticancer efficacy by targeting specific cancer cell pathways .
CompoundCell LineIC₅₀ (µM)Mechanism
6fA54910Apoptosis via caspase activation
6gC612Induction of DNA damage

Anti-inflammatory Activity

Benzothiazole derivatives are also known for their anti-inflammatory properties. The presence of the chloropyrimidine group may enhance these effects:

  • Research Findings : Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to optimize biological activity. The synthetic routes are crucial for developing compounds with specific pharmacological profiles.

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